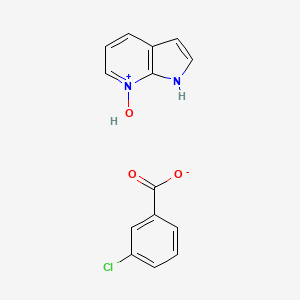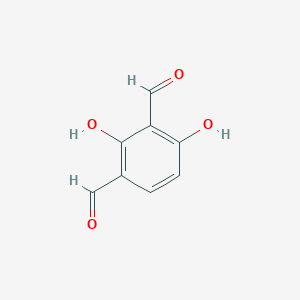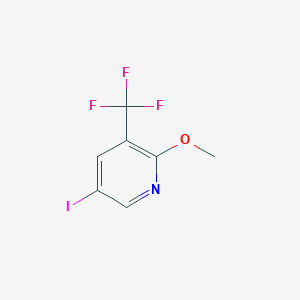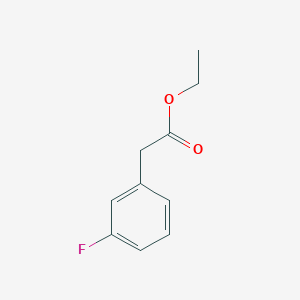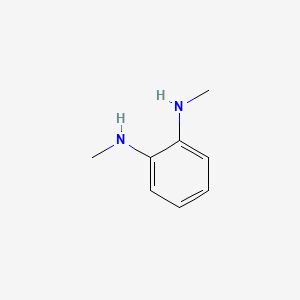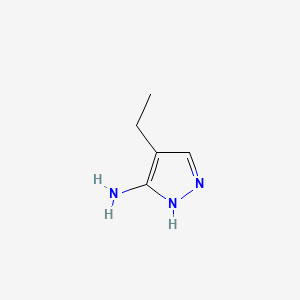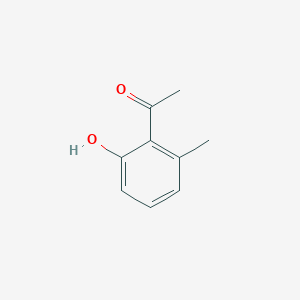
1-(2-羟基-6-甲基苯基)乙酮
描述
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .科学研究应用
医药:潜在的治疗剂
1-(2-羟基-6-甲基苯基)乙酮由于其化学结构允许其具有高胃肠道吸收和血脑屏障通透性,因此可能具有作为治疗剂的潜力 。其药代动力学特性表明它可以被开发成一种易于进入人体并跨越血脑屏障的药物,可能有助于治疗神经系统疾病。
农业:杀虫剂配方
在农业中,可以探索该化合物在杀虫剂配方中的应用。 其理化性质,如中等的对数Po/w值,表明它可以有效地穿透昆虫的外骨骼或植物角质层,可能充当杀虫剂或杀菌剂 。
材料科学:聚合物合成
该化合物的结构特征可能在材料科学中具有价值,特别是在聚合物合成中。 它作为单体或交联剂的能力可用于创建具有独特性质的新型聚合物,用于工业应用 。
环境科学:污染物降解
1-(2-羟基-6-甲基苯基)乙酮可用于环境科学中降解污染物。 其化学结构表明它可以参与导致环境中有害有机化合物分解的反应 。
食品工业:调味剂
该化合物的分子结构暗示了它有可能用作食品工业中的调味剂。 其赋予特定风味或香气的潜力可以在食品添加剂或防腐剂中得到利用 。
化妆品:香料成分
在化妆品行业,1-(2-羟基-6-甲基苯基)乙酮可以用作香料成分。 其分子结构可能有助于香水和其他香味产品的香味特征 。
分析化学:色谱标准
该化合物可能用作分析化学中的标准品,特别是在色谱法中。 其定义明确的结构和性质可以帮助校准仪器并确保分析结果的准确性 。
生物化学:酶抑制研究
最后,在生物化学中,可以研究 1-(2-羟基-6-甲基苯基)乙酮的酶抑制特性。 它可能与特定酶相互作用,影响生化途径,并作为研究代谢过程的工具 。
安全和危害
作用机制
Target of Action
1-(2-Hydroxy-6-methylphenyl)ethanone primarily targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in mitigating oxidative damage within cells by converting reactive oxygen species (ROS) into less harmful molecules .
Mode of Action
1-(2-Hydroxy-6-methylphenyl)ethanone interacts with its target enzymes by binding to their active sites. This binding enhances the catalytic efficiency of superoxide dismutase and catalase, leading to an increased conversion rate of superoxide radicals and hydrogen peroxide into oxygen and water, respectively. This interaction helps in reducing oxidative stress within the cell .
Biochemical Pathways
The primary biochemical pathways affected by 1-(2-Hydroxy-6-methylphenyl)ethanone are those involved in the cellular response to oxidative stress. By enhancing the activity of superoxide dismutase and catalase, 1-(2-Hydroxy-6-methylphenyl)ethanone helps maintain the balance of ROS within the cell. This balance is crucial for preventing cellular damage and maintaining normal cellular functions .
Pharmacokinetics
The pharmacokinetics of 1-(2-Hydroxy-6-methylphenyl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through conjugation reactions, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-(2-Hydroxy-6-methylphenyl)ethanone’s action include a significant reduction in oxidative stress markers and an improvement in cellular resilience to oxidative damage. This results in enhanced cell survival and function, particularly in tissues prone to oxidative stress, such as the liver and brain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 1-(2-Hydroxy-6-methylphenyl)ethanone. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its reactivity. Additionally, the presence of other antioxidants or pro-oxidants in the environment can modulate its effectiveness in reducing oxidative stress .
属性
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41085-27-2 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



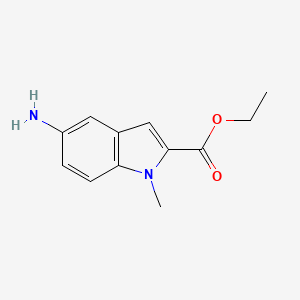
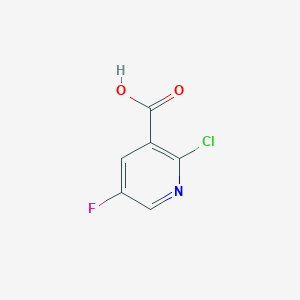

![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)
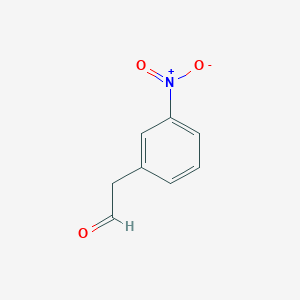
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
